BenchChemオンラインストアへようこそ!

1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine

Molecular weight Lipophilicity Physicochemical property comparison

1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine (free base, CAS 1539946-58-1, molecular formula C10H9BrN2O, molecular weight 253.09 g/mol) is a heterocyclic benzoxazole derivative bearing a cyclopropan-1-amine substituent at the 2-position and a bromine atom at the 5-position of the fused benzene ring. Its hydrochloride salt (CAS 2138371-73-8, molecular weight 289.56 g/mol, typical purity 95%) is the most commonly listed procurement form across major supplier catalogs.

Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
Cat. No. B13201349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine
Molecular FormulaC10H9BrN2O
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESC1CC1(C2=NC3=C(O2)C=CC(=C3)Br)N
InChIInChI=1S/C10H9BrN2O/c11-6-1-2-8-7(5-6)13-9(14-8)10(12)3-4-10/h1-2,5H,3-4,12H2
InChIKeyOXIKQXQPRUAQSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine – Structural Identity, Salt Forms, and Procurement Cataloging


1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine (free base, CAS 1539946-58-1, molecular formula C10H9BrN2O, molecular weight 253.09 g/mol) is a heterocyclic benzoxazole derivative bearing a cyclopropan-1-amine substituent at the 2-position and a bromine atom at the 5-position of the fused benzene ring. Its hydrochloride salt (CAS 2138371-73-8, molecular weight 289.56 g/mol, typical purity 95%) is the most commonly listed procurement form across major supplier catalogs [1]. The compound is classified as a research chemical for use as a synthetic building block in medicinal chemistry and organic synthesis, with no approved therapeutic indication . The benzoxazole scaffold is recognized as a privileged structure in drug discovery, capable of engaging ATP-binding pockets of kinases via adenine-mimetic hydrogen bonding [2].

1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine – Why In-Class Substitution of the 5-Position Halogen Is Not Trivial


Within the 2-cyclopropanamine-benzoxazole series, the identity of the 5-position substituent is not a neutral exchange. SAR studies on benzoxazole-based kinase inhibitors have demonstrated that halogen substitution at the 5-position significantly modulates inhibitory potency, with linker length, regiochemistry, and halogen identity all contributing to target engagement [1]. In a broader class context, bromine substitution on the benzoxazole core confers distinct electronic and steric properties: bromine's larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine and 1.47 Å for fluorine) and polarizability alter both passive membrane permeability (via LogP modulation) and the capacity for halogen bonding with target protein backbone carbonyls [2]. The cyclopropanamine moiety further differentiates this compound from benzoxazole analogs bearing acyclic amines, as the cyclopropane ring imposes conformational restriction that can reduce entropic penalties upon target binding and improve metabolic stability relative to freely rotating ethylamino or propylamino counterparts [3]. These structural features cannot be recapitulated by substituting, for example, 1-(5-methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine (where the electron-donating methyl group alters ring electronics in the opposite direction) or 1-(benzo[d]oxazol-2-yl)cyclopropanamine (which lacks any 5-position substituent and the associated steric/electronic contributions) [4].

1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine – Quantitative Differentiation Evidence vs. Closest Analogs


Molecular Weight Differential Positions the 5-Bromo Analog in a Higher Lipophilicity Range vs. 5-Methyl and Unsubstituted Comparators

The free base of 1-(5-bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine has a molecular weight of 253.09 g/mol , which is 36.79 g/mol higher than the 5-methyl analog (free base MW: approximately 188.23 g/mol for C₁₁H₁₂N₂O; hydrochloride MW: 224.69 g/mol) and 78.89 g/mol higher than the unsubstituted 1-(benzo[d]oxazol-2-yl)cyclopropanamine (MW: 174.20 g/mol) . The LogP of the target compound is computed as 2.54 (ChemAxon) , placing it in a favorable range for CNS penetration (typically LogP 2–5) while remaining below the Rule-of-Five alert threshold. In class-level inference, bromine substitution on benzoxazole scaffolds increases LogP by approximately 0.5–1.0 log units compared to the unsubstituted parent .

Molecular weight Lipophilicity Physicochemical property comparison

The 5-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling Diversification That Is Inaccessible to 5-H or 5-Methyl Analogs

The aryl bromide at the 5-position of the benzoxazole ring serves as a strategic synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling late-stage diversification of the scaffold without altering the cyclopropanamine pharmacophore [1][2]. This reactivity profile is absent in the 5-H analog and the 5-methyl analog, where the methyl group is inert under standard cross-coupling conditions. The 5-chloro analog could theoretically undergo cross-coupling but with significantly lower reactivity: aryl bromides react approximately 5–50× faster than aryl chlorides in standard Pd(0)-catalyzed oxidative addition, depending on ligand choice [3].

Synthetic chemistry Cross-coupling Bromo handle Medicinal chemistry diversification

The Cyclopropanamine Substituent Restricts Conformational Flexibility and May Reduce Metabolic N-Dealkylation vs. Acyclic Amine-Bearing Benzoxazole Analogs

The cyclopropanamine at the benzoxazole 2-position introduces conformational rigidity: the cyclopropane ring restricts rotation around the C2–N bond, reducing the number of accessible conformers compared to acyclic amine analogs such as 2-aminomethyl-benzoxazole or 2-(ethylamino)-benzoxazole derivatives [1]. In the broader cyclopropanamine literature, cyclopropylamine-containing compounds have demonstrated reduced susceptibility to cytochrome P450-mediated N-dealkylation relative to their N-ethyl or N-propyl counterparts, attributed to the higher C–H bond dissociation energy of the cyclopropane ring (~106 kcal/mol for cyclopropyl C–H vs. ~98 kcal/mol for a typical secondary alkyl C–H) [2][3].

Conformational restriction Metabolic stability Cyclopropanamine Drug design

The American Elements SDS Provides Quantified Hazard Classification, Enabling Risk-Based Procurement Decisions

The hydrochloride salt carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with Signal Word 'Warning' [1]. This four-category hazard profile provides a quantified baseline for institutional chemical hygiene risk assessments prior to procurement. The safety information allows direct comparison with the MSDS of alternative benzoxazole analogs on a hazard-category basis, an essential step for organizations with standardized chemical safety review protocols.

Safety data sheet GHS classification Risk assessment Procurement

1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine – Evidence-Grounded Application Scenarios for Scientific Procurement


Medicinal Chemistry Kinase Inhibitor Library Design Requiring a Diversifiable Benzoxazole Core

Research groups focused on designing ATP-competitive kinase inhibitors can deploy the 5-bromo-cyclopropanamine-benzoxazole as a central scaffold. The benzoxazole core mimics the adenine hydrogen-bonding pattern in kinase ATP pockets [1], the cyclopropanamine restricts conformational flexibility to potentially enhance binding affinity, and the 5-bromo substituent enables late-stage Suzuki or Buchwald-Hartwig diversification to explore vectors toward selectivity pockets [2]. This three-in-one design—pharmacophore, conformational restraint, and diversification handle—is not simultaneously available in the 5-H, 5-methyl, or 5-chloro analogs.

Antimicrobial SAR Programs Targeting Candida Species with Halogenated Benzoxazole Scaffolds

The antifungal screening literature has established that N-phenacyl derivatives of 5-bromo- and 5,7-dibromobenzoxazole exhibit measurable anti-Candida albicans activity, with derivatives showing MIC values of 16 μg/mL against C. albicans SC5314 [3]. The 5-bromo substitution is specifically implicated in membrane-targeting mechanisms that are safe to mammalian cells. Procurement of 1-(5-bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine as a building block allows systematic exploration of whether the cyclopropanamine substitution pattern enhances or modulates this antifungal activity relative to the previously characterized N-phenacyl-2-mercaptobenzoxazole series.

Structure–Activity Relationship Studies on Halogen Bonding Contributions to Target Engagement

The 5-bromo substituent introduces a heavy halogen capable of forming halogen bonds (C–Br···O=C interactions) with protein backbone carbonyls, a feature not present with hydrogen or methyl substituents and weaker with chlorine [4]. Medicinal chemistry groups investigating the contribution of halogen bonding to binding affinity can use this compound as the bromine-containing member of a halogen-series panel (5-H, 5-F, 5-Cl, 5-Br, 5-I). The cyclopropanamine at the 2-position adds an independent conformational variable, enabling dissection of halogen bonding contributions without confounding effects from flexible amine substituents.

Academic Organic Synthesis Methodology Development: Pd-Catalyzed Cross-Coupling on Heterocyclic Substrates

The aryl bromide embedded in a benzoxazole framework with a pendant primary amine represents a non-trivial substrate for cross-coupling methodology development. The free amine requires either protection or compatible coupling conditions (e.g., aqueous Suzuki conditions or amine-tolerant ligand systems), making this compound valuable for developing robust Pd-catalyzed protocols applicable to unprotected amino-heterocycles [2]. The cyclopropane introduces additional steric constraints near the reactive benzoxazole C2 position, testing catalyst tolerance toward sterically demanding substrates.

Quote Request

Request a Quote for 1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.